molecular formula C18H22O6 B125067 1-Cyclopropane Mycophenolic Acid CAS No. 125198-40-5

1-Cyclopropane Mycophenolic Acid

Cat. No.: B125067
CAS No.: 125198-40-5
M. Wt: 334.4 g/mol
InChI Key: QVUZLDOXUBRWHS-UHFFFAOYSA-N
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Description

1-Cyclopropane Mycophenolic Acid is a variant of Mycophenolic Acid (MPA), which is a potent immunosuppressant agent . MPA inhibits de novo purine biosynthesis and has shown antibacterial, antifungal, and antiviral properties . The 1-Cyclopropane variant of MPA is available for purchase as a high-quality reference material .


Molecular Structure Analysis

Mycophenolic Acid is a meroterpenoid composed of a phthalide moiety substituted by a terpenoid side chain . The 1-Cyclopropane variant likely incorporates a cyclopropane ring into this structure, but specific details are not available in the current literature.

Scientific Research Applications

Pharmacodynamics and Mechanism of Action 1-Cyclopropane Mycophenolic Acid (CP-Myco) is a derivative of mycophenolic acid, which is primarily known for its immunosuppressive properties. The core mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo synthesis of guanosine nucleotides. This action selectively impairs lymphocyte proliferation, making it an effective agent in organ transplant recipients to prevent graft rejection. Research has highlighted CP-Myco's role in reducing acute rejection rates in renal transplantation, showcasing its superior efficacy compared to azathioprine (Fulton & Markham, 1996). Further studies have reinforced the significance of therapeutic drug monitoring (TDM) to enhance treatment outcomes, suggesting a potential benefit in adjusting dosages to achieve optimal drug exposure and minimize adverse effects (Arns et al., 2006).

Efficacy in Autoimmune Diseases CP-Myco has been investigated for its utility beyond organ transplantation, particularly in autoimmune conditions like lupus nephritis. Guidelines recommend mycophenolic acid (MPA) as a part of the therapeutic regimen for lupus nephritis, aiming for a complete renal response. The recommendations underscore the necessity of hydroxychloroquine alongside MPA for all patients, indicating the broadened scope of CP-Myco's application in managing autoimmune diseases (Bertsias et al., 2012).

Pharmacokinetics and Drug Monitoring The pharmacokinetics of CP-Myco, characterized by substantial inter- and intra-patient variability, underscores the importance of TDM. Studies have demonstrated that MPA exhibits nonlinear pharmacokinetics, which could be attributed to saturable absorption or enterohepatic recirculation processes. This finding highlights the complexity of CP-Myco's pharmacokinetics and the potential need for personalized dosing strategies to optimize therapeutic outcomes and minimize the risk of adverse effects (Staatz & Tett, 2014).

Antifibrotic and Antiproteinuric Effects In the context of primary glomerulonephritis, CP-Myco has been recognized for its antifibrotic and antiproteinuric effects. The drug's ability to modulate the immune response and potentially encourage a shift towards immune tolerance suggests its utility in conditions requiring long-term immunosuppression. This aspect of CP-Myco's action aligns with the growing interest in exploring its benefits in various glomerular diseases, necessitating further research to establish its efficacy and safety profile in these conditions (Koukoulaki & Goumenos, 2010).

Mechanism of Action

Target of Action

1-Cyclopropane Mycophenolic Acid (1-CPMA) primarily targets the de novo purine biosynthesis pathway . This pathway is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other cellular functions .

Mode of Action

1-CPMA acts as a potent immunosuppressant agent by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a critical role in the de novo purine biosynthesis pathway. By inhibiting IMPDH, 1-CPMA disrupts the production of guanine nucleotides, thereby suppressing the proliferation of lymphocytes and other immune cells .

Biochemical Pathways

The inhibition of IMPDH by 1-CPMA affects the de novo purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases .

Pharmacokinetics

The pharmacokinetics of 1-CPMA involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of 1-CPMA occurs in the liver, and it is primarily excreted in the urine . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs can significantly influence the pharmacokinetics of 1-CPMA .

Result of Action

The primary result of 1-CPMA’s action is the suppression of the immune response . By inhibiting the de novo purine biosynthesis pathway, 1-CPMA reduces the proliferation of immune cells, thereby preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-CPMA. For instance, heat stress can affect the efficacy of 1-CPMA . Additionally, the presence of other medications can interact with 1-CPMA, potentially altering its pharmacokinetics and overall effectiveness .

Safety and Hazards

Mycophenolic Acid is considered hazardous and can cause harm if swallowed, suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is likely that 1-Cyclopropane Mycophenolic Acid shares similar hazards, although specific details are not available in the current literature.

Future Directions

The use of Mycophenolic Acid and its variants, including 1-Cyclopropane Mycophenolic Acid, in the treatment of various autoimmune diseases is increasing . Future research may focus on improving the understanding of the pharmacokinetics and pharmacodynamics of these compounds, as well as their potential use in other therapeutic areas .

Biochemical Analysis

Biochemical Properties

1-Cyclopropane Mycophenolic Acid, like MPA, is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an important rate-limiting enzyme involved in purine synthesis . This inhibition reduces the proliferation of T and B lymphocytes and diminishes the production of antibodies .

Cellular Effects

This compound impacts cellular function by inhibiting lymphocyte proliferation, which is crucial in immune responses . It also influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are profound, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition disrupts the de novo synthesis of guanosine nucleotides, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to cause a transient decrease in the levels of ATP, followed by the activation of AMPK aimed at restoring the intracellular ATP pool . This indicates that the compound can impact cellular function over time, affecting metabolic processes and energy production .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research on MPA suggests that its effects can vary with different dosages . High doses could potentially lead to adverse effects, emphasizing the need for careful dosage management .

Metabolic Pathways

This compound is involved in the purine synthesis pathway, where it inhibits the IMPDH enzyme . This could affect metabolic flux or metabolite levels, disrupting the balance of nucleotides in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to that of MPA. MPA is known to bind 97–99% to serum albumin in patients with normal renal and liver function . It is metabolised in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the IMPDH enzyme involved in purine synthesis .

Properties

IUPAC Name

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZLDOXUBRWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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